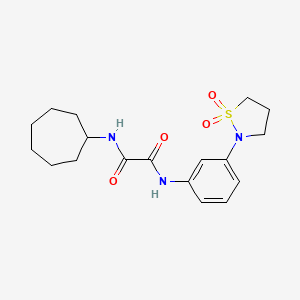
2,3-Difluoro-6-sulfophenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-sulfophenylmethanol is an organic compound with the molecular formula C7H6F2O4S It is characterized by the presence of two fluorine atoms, a sulfonic acid group, and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfophenylmethanol typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced via sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Difluoro-6-sulfophenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium or copper.
Major Products Formed
Oxidation: Formation of 2,3-Difluoro-6-sulfobenzaldehyde or 2,3-Difluoro-6-sulfobenzophenone.
Reduction: Formation of 2,3-Difluoro-6-sulfonylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Difluoro-6-sulfophenylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 2,3-Difluoro-6-sulfophenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonic acid group can increase its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,3-Difluorophenylmethanol: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
2,3-Difluoro-4-sulfophenylmethanol: Similar structure but with the sulfonic acid group in a different position, affecting its reactivity and applications.
2,3-Difluoro-6-methylphenylmethanol: Contains a methyl group instead of a sulfonic acid group, leading to different chemical behavior.
Uniqueness
2,3-Difluoro-6-sulfophenylmethanol is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and solubility, making it valuable for various applications in research and industry.
特性
分子式 |
C7H6F2O4S |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
3,4-difluoro-2-(hydroxymethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H6F2O4S/c8-5-1-2-6(14(11,12)13)4(3-10)7(5)9/h1-2,10H,3H2,(H,11,12,13) |
InChIキー |
MZTNISUNABCOLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)F)CO)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


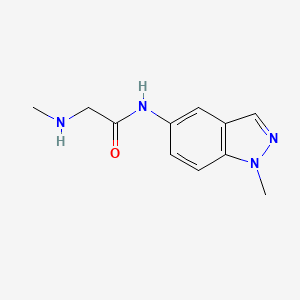
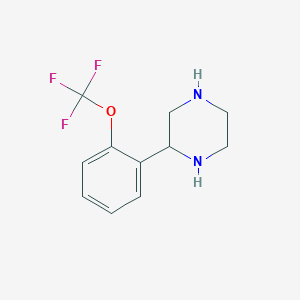
![[(1R,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865745.png)

![7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14865751.png)

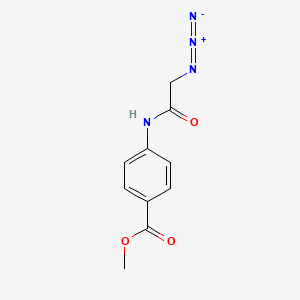
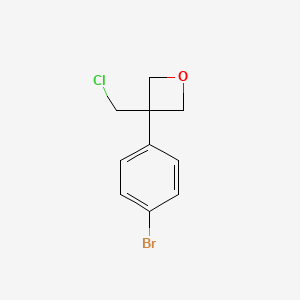
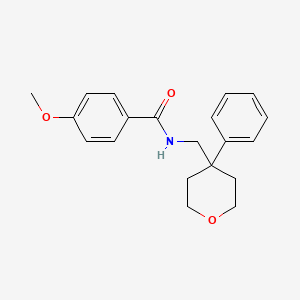
![(6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14865786.png)

